molecular formula C12H19IO3 B6204409 ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694728-10-2

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6204409
CAS RN: 2694728-10-2
M. Wt: 338.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (EIPOC) is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that is used in the synthesis of other compounds, and it has a wide range of applications in research, medicine, and industry.

Mechanism of Action

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a versatile compound that can be used to catalyze a variety of reactions. In the oxidation of alcohols, ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate acts as an oxidizing agent, which is capable of oxidizing primary, secondary, and tertiary alcohols. In the reduction of carboxylic acids, ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate acts as a reducing agent, which is capable of reducing carboxylic acids to aldehydes or ketones. In addition, ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be used to catalyze the Wittig reaction, which involves the reaction of an alkyl halide with a phosphorus ylide to form an alkene.
Biochemical and Physiological Effects
ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a versatile compound that is used in a variety of scientific and industrial applications. However, it is important to note that ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has not been tested for its potential biochemical and physiological effects. Therefore, it is important to use caution when using ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in research, as its effects on the body are unknown.

Advantages and Limitations for Lab Experiments

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a number of advantages for laboratory experiments. It is a versatile compound that can be used to catalyze a variety of reactions, and it is relatively easy to synthesize. In addition, it is relatively inexpensive and readily available. However, there are a few drawbacks to using ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments. It is highly reactive and can be corrosive, and it is also toxic if it is inhaled or ingested. Therefore, it is important to take proper safety precautions when handling ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the lab.

Future Directions

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a versatile compound that has a wide range of applications in research, medicine, and industry. In the future, it is likely that ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate will be used in even more applications, including drug synthesis, organic synthesis, and organic catalysis. In addition, it is likely that scientists will continue to explore the potential biochemical and physiological effects of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, as well as develop new methods for its synthesis. Finally, it is likely that scientists will continue to explore the potential advantages and limitations of using ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments.

Synthesis Methods

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Grignard reaction involves the reaction of an alkyl halide with a metal, such as magnesium, to form an organometallic compound. The Wittig reaction involves the reaction of an alkyl halide with a phosphorus ylide to form an alkene. All of these methods can be used to synthesize ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and organic catalysis. In drug synthesis, ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used to synthesize a variety of drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. In organic synthesis, ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used to synthesize a variety of organic compounds, including polymers, plastics, and dyes. In organic catalysis, ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used to catalyze a variety of reactions, including the oxidation of alcohols and the reduction of carboxylic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the conversion of starting materials through a series of reactions to yield the final product. The key steps in the synthesis pathway include the preparation of the bicyclic ring system, introduction of the iodomethyl group, and esterification of the carboxylic acid.", "Starting Materials": [ "Propyl bromide", "Ethyl acetoacetate", "Sodium ethoxide", "Iodine", "Sodium bisulfite", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Preparation of the bicyclic ring system", "Propyl bromide is reacted with sodium ethoxide to yield 3-propyl-oxetane.", "3-propyl-oxetane is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield ethyl 3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 2: Introduction of the iodomethyl group", "Ethyl 3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is reacted with iodine and sodium bisulfite in the presence of sodium hydroxide to yield ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 3: Esterification of the carboxylic acid", "Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is then esterified with methanol in the presence of acetic acid to yield the final product, ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate methyl ester.", "The final product is purified by recrystallization from a mixture of methanol and water, and dried under vacuum." ] }

CAS RN

2694728-10-2

Product Name

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Molecular Formula

C12H19IO3

Molecular Weight

338.2

Purity

95

Origin of Product

United States

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